N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound featuring a variety of functional groups, including a thiazolopyrimidine core, a pyrrolidine ring, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiourea and α-haloketones.
Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, often using pyrrolidine itself or its derivatives.
Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step usually involves a coupling reaction, such as Suzuki or Heck coupling, using a methylsulfanyl-substituted phenylboronic acid or halide.
Final Assembly: The final step involves the coupling of the thiazolopyrimidine and the phenylacetamide moieties, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core may interact with nucleic acids or proteins, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide: Unique due to its combination of functional groups.
Thiazolopyrimidine Derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Pyrrolidine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. The combination of a thiazolopyrimidine core with a pyrrolidine ring and a methylsulfanyl-substituted phenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS3/c1-25-13-6-4-5-12(9-13)21-14(24)10-26-17-15-16(19-11-20-17)22-18(27-15)23-7-2-3-8-23/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXOMWSRGZWGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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